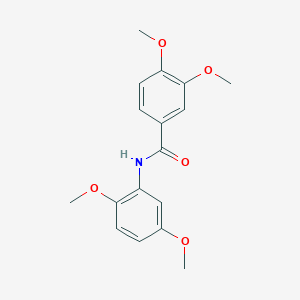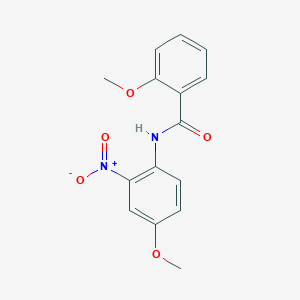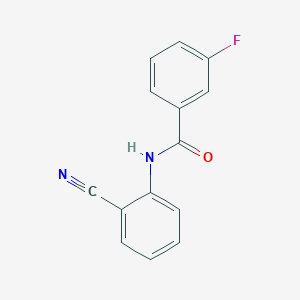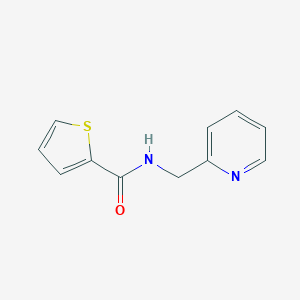
2-(4-chlorophenoxy)-N'-(3-phenylpropanoyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group, an acetyl group, and a phenylpropanehydrazide moiety. Its molecular formula is C17H17ClN2O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide typically involves the reaction of 4-chlorophenoxyacetyl chloride with 3-phenylpropanehydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chlorophenoxyacetyl chloride
- 3-phenylpropanehydrazide
- N’-[(4-chlorophenoxy)acetyl]hydrazine
Uniqueness
N’-[(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide is unique due to its combined structural features, which confer specific chemical and biological properties not found in the individual similar compounds. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C17H17ClN2O3 |
|---|---|
Poids moléculaire |
332.8g/mol |
Nom IUPAC |
N'-[2-(4-chlorophenoxy)acetyl]-3-phenylpropanehydrazide |
InChI |
InChI=1S/C17H17ClN2O3/c18-14-7-9-15(10-8-14)23-12-17(22)20-19-16(21)11-6-13-4-2-1-3-5-13/h1-5,7-10H,6,11-12H2,(H,19,21)(H,20,22) |
Clé InChI |
INDTXCLQIYUCFT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)NNC(=O)COC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(4-bromophenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B398557.png)






![N-[4-(benzyloxy)phenyl]-3-[(cyclohexylcarbonyl)hydrazono]butanamide](/img/structure/B398566.png)

